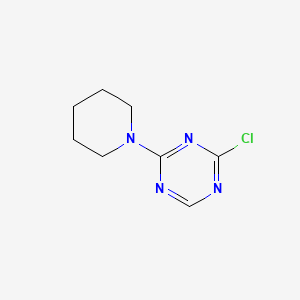
2-Chloro-4-(piperidin-1-YL)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(piperidin-1-YL)-1,3,5-triazine is a heterocyclic compound that contains a triazine ring substituted with a chlorine atom and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(piperidin-1-YL)-1,3,5-triazine typically involves the reaction of 2-chloro-1,3,5-triazine with piperidine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction can be catalyzed by a base such as triethylamine to facilitate the substitution of the chlorine atom by the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(piperidin-1-YL)-1,3,5-triazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.
Major Products
Nucleophilic Substitution: Substituted triazines with various functional groups.
Oxidation and Reduction: Corresponding oxidized or reduced derivatives.
Hydrolysis: Amines and carboxylic acids derived from the triazine ring.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(piperidin-1-YL)-1,3,5-triazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, or antibacterial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(piperidin-1-YL)-1,3,5-triazine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and nucleic acid-binding proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-(morpholin-4-YL)-1,3,5-triazine: Similar structure with a morpholine ring instead of a piperidine ring.
2-Chloro-4-(pyrrolidin-1-YL)-1,3,5-triazine: Contains a pyrrolidine ring instead of a piperidine ring.
2-Chloro-4-(azepan-1-YL)-1,3,5-triazine: Features an azepane ring in place of the piperidine ring.
Uniqueness
2-Chloro-4-(piperidin-1-YL)-1,3,5-triazine is unique due to its specific combination of a triazine ring with a piperidine substituent, which imparts distinct chemical and biological properties. This combination can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H11ClN4 |
|---|---|
Molekulargewicht |
198.65 g/mol |
IUPAC-Name |
2-chloro-4-piperidin-1-yl-1,3,5-triazine |
InChI |
InChI=1S/C8H11ClN4/c9-7-10-6-11-8(12-7)13-4-2-1-3-5-13/h6H,1-5H2 |
InChI-Schlüssel |
MMNSKIFODNSFSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC(=NC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one](/img/structure/B13907440.png)



![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-](/img/structure/B13907462.png)







![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide](/img/structure/B13907501.png)
